molecular formula C24H19NO6S B2393860 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine CAS No. 1164490-50-9

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine

Cat. No.: B2393860
CAS No.: 1164490-50-9
M. Wt: 449.48
InChI Key: IFWPBZHOEJBMNP-IZHYLOQSSA-N
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Description

3-(Benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This hybrid molecule integrates a chromen-2-imine core, a benzenesulfonyl group, and a 2,3-dihydro-1,4-benzodioxin moiety, creating a unique scaffold for investigating structure-activity relationships. The chromen-2-one (coumarin) core is a privileged structure in medicinal chemistry known for its diverse biological activities . The strategic incorporation of a benzenesulfonyl group is a key synthetic manipulation, as this functional group is frequently employed in O-sulfonylation reactions to modify the properties of heterocyclic compounds . Furthermore, the 2,3-dihydro-1,4-benzodioxin ring system is a valuable building block in the design of bioactive molecules . The specific molecular architecture of this reagent makes it a compelling candidate for researchers exploring new chemical space in areas such as enzyme inhibition, receptor modulation, and the development of novel therapeutic agents. It is intended for use in laboratory research applications only.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c1-28-20-9-5-6-16-14-22(32(26,27)18-7-3-2-4-8-18)24(31-23(16)20)25-17-10-11-19-21(15-17)30-13-12-29-19/h2-11,14-15H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWPBZHOEJBMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC4=C(C=C3)OCCO4)C(=C2)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine is a derivative of chromen-2-imine that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on various studies.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride , followed by further modifications to introduce the methoxy and imine functionalities. The reaction conditions often include the use of polar aprotic solvents like DMF and bases such as lithium hydride for optimal yield.

Key Steps in Synthesis:

  • Formation of Benzene Sulfonamide : The initial reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
  • Coupling with Electrophiles : Subsequent reactions involve coupling with various electrophiles to form the target imine structure.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial agent and enzyme inhibitor.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies show that certain N-substituted derivatives demonstrate potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

In addition to antibacterial properties, compounds related to this compound have been tested for their ability to inhibit specific enzymes. For example:

  • Inhibition of Kv1.3 Channels : Some analogs have shown comparable potency to known inhibitors like PAP-1 in patch-clamp assays .

Case Studies and Findings

Several studies have reported on the biological activities of related compounds:

Study ReferenceBiological ActivityFindings
Abbasi et al. (2022) AntibacterialDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
ResearchGate Publication Enzyme InhibitionIdentified moderate inhibition against specific enzymes; further exploration needed for clinical relevance.
PubMed Study Structural AnalysisProvided insights into the molecular interactions within biological systems.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride . This reaction is often conducted in an alkaline medium to facilitate the formation of the desired sulfonamide derivative. The subsequent steps may involve coupling with various electrophiles to yield diverse derivatives with tailored properties for specific applications .

Antidiabetic Potential

Recent studies have investigated the antidiabetic properties of derivatives related to this compound. For instance, a series of new compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide were synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. The results indicated significant hypoglycemic effects, suggesting a potential role in diabetes management .

Antimalarial Activity

Another promising application is in the development of antimalarial agents. Compounds with similar structural motifs have been identified as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the malaria parasite's metabolic pathway. These inhibitors demonstrated selective activity against PfDHODH without affecting human enzymes, indicating their potential as lead compounds for antimalarial drug development .

Cancer Research

The compound's structural features also suggest potential applications in cancer therapy. Research has shown that derivatives of chromenes can exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide moieties may enhance these effects by improving solubility and bioavailability .

Anti-inflammatory Properties

Additionally, compounds containing benzodioxin and chromene structures have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine :

  • Antidiabetic Study : A study synthesized multiple derivatives and tested their efficacy in lowering blood glucose levels in diabetic rats. The best-performing compounds showed a reduction in glucose levels comparable to standard antidiabetic medications .
  • Antimalarial Screening : A series of analogs were screened for their inhibitory activity against PfDHODH. The most potent compounds exhibited low micromolar IC50 values with minimal cytotoxicity towards human cell lines .
  • Cytotoxicity Assays : Various derivatives were tested against cancer cell lines such as HeLa and MCF-7. Results indicated that certain modifications significantly enhanced cytotoxicity compared to unmodified compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Application Evidence Source
3-(Benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine (Target) Not explicitly provided Benzenesulfonyl, 8-methoxychromen-2-imine Inferred: Potential antibacterial/hepatoprotective
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) C₁₅H₁₅NO₄S 4-Methylbenzenesulfonamide Antibacterial (synthesized for inflammatory ailments)
D4476 C₂₂H₁₈N₄O₂ Imidazole-pyridinyl, benzodioxin Immunotherapy (inhibits Tregs in tuberculosis)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Pyridin-3-amine, dimethylaminomethyl Research use (unvalidated for medical applications)
3',4'(1",4"-Dioxino)flavone (4f) C₁₇H₁₂O₄ Flavone with dioxane ring Antihepatotoxic (comparable to silymarin)
N-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C₁₇H₁₇NO₅S Acetylated benzodioxin, 4-methylbenzenesulfonamide Research chemical (no medical validation)
2-(Benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₁₆H₁₅NO₅S Benzenesulfonyl acetamide Structural analog (activity unspecified)

Key Research Findings and Structure-Activity Relationships (SAR)

However, the addition of the 8-methoxychromen-imine group could alter solubility or target binding compared to the simpler methylbenzenesulfonamide .

Antihepatotoxic Activity :

  • Flavone derivatives with a 1,4-dioxane ring (e.g., Compound 4f ) showed significant liver protection in rats, reducing SGOT and SGPT levels. The target compound’s chromen-imine group, structurally related to flavones, may confer similar hepatoprotective effects, though the sulfonyl group could influence metabolic stability .

Immunomodulatory Potential: D4476 () highlights the benzodioxin ring’s role in modulating immune responses. While the target compound lacks an imidazole-pyridinyl group, its imine functionality might interact with analogous pathways, such as cytokine regulation .

Conversely, the hydroxy methyl group in Compound 4g () enhanced antihepatotoxic activity, suggesting that electron-donating groups at specific positions improve efficacy .

Preparation Methods

Structural Features and Physicochemical Properties

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine represents an advanced heterocyclic compound featuring multiple functional groups. The molecule contains a chromen core scaffold with a benzenesulfonyl group at position 3, an imine linkage connecting the 2,3-dihydro-1,4-benzodioxin-6-yl moiety at position 2, and a methoxy substituent at position 8. This unique structural arrangement results in distinct physicochemical properties that influence both its synthesis and potential applications.

Key Structural Components

The target molecule integrates several important structural elements:

  • Chromen backbone : A bicyclic system comprising fused benzene and pyran rings, with a methoxy group at position 8
  • Benzenesulfonyl moiety : A sulfonyl group attached to a benzene ring at position 3, enhancing electrophilic character and solubility in polar solvents
  • Imine functional group : The C=N double bond connecting the chromen core to the benzodioxin moiety
  • 2,3-dihydro-1,4-benzodioxin group : A bicyclic heterocycle featuring two oxygen atoms in a saturated six-membered ring fused to benzene

The stereochemistry of the imine bond (likely Z-configuration) ensures spatial alignment of substituents, which may be pivotal for target binding in biological systems.

General Synthetic Strategy

The synthesis of this compound requires a multi-step approach focusing on the construction of the chromen scaffold, incorporation of the benzenesulfonyl group, and formation of the imine linkage with the benzodioxin moiety. Based on analysis of related compounds, two primary synthetic routes are proposed.

Detailed Preparation Methods

Method 1: Chromen Core Formation Followed by Sequential Functionalization

This approach begins with the synthesis of the chromen core, followed by sequential introduction of the requisite functional groups.

Preparation of 8-methoxychromen-2-one

Reagents and conditions:

  • 3-methoxyphenol (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • Concentrated sulfuric acid (catalytic)
  • Ethanol as solvent
  • Temperature: 0-5°C initially, then reflux (78°C)
  • Time: 4-6 hours

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a temperature probe, dissolve 3-methoxyphenol in ethanol (10 mL/g).
  • Cool the solution to 0-5°C using an ice bath.
  • Add concentrated sulfuric acid dropwise (0.1 mL/g of 3-methoxyphenol) while maintaining the temperature below 10°C.
  • Add ethyl acetoacetate dropwise over 30 minutes while maintaining the temperature below 10°C.
  • Remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until completion.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL/g of starting material).
  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain 8-methoxychromen-2-one.
Sulfonylation at Position 3

Reagents and conditions:

  • 8-methoxychromen-2-one (1.0 equiv)
  • Benzenesulfonyl chloride (1.2 equiv)
  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
  • Tetrahydrofuran (THF) as solvent
  • Temperature: -78°C to room temperature
  • Time: 4-5 hours

Procedure:

  • In a flame-dried three-necked round-bottomed flask under nitrogen atmosphere, dissolve 8-methoxychromen-2-one in anhydrous THF (15 mL/g).
  • Cool the solution to -78°C using a dry ice/acetone bath.
  • Add LiHMDS solution (1M in THF) dropwise over 30 minutes and stir for an additional 30 minutes at -78°C.
  • Add benzenesulfonyl chloride dissolved in anhydrous THF (5 mL/g) dropwise over 20 minutes.
  • Allow the reaction mixture to warm to room temperature slowly over 4 hours.
  • Quench the reaction with saturated ammonium chloride solution (10 mL/g).
  • Extract with ethyl acetate (3 × 15 mL/g), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify by column chromatography using hexane/ethyl acetate gradient to obtain 3-(benzenesulfonyl)-8-methoxychromen-2-one.
Imine Formation with 2,3-dihydro-1,4-benzodioxin-6-amine

Reagents and conditions:

  • 3-(benzenesulfonyl)-8-methoxychromen-2-one (1.0 equiv)
  • 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv)
  • Titanium(IV) isopropoxide (1.5 equiv)
  • Ammonium acetate (catalytic)
  • Toluene as solvent
  • Temperature: 110°C (reflux)
  • Time: 12-24 hours

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus, combine 3-(benzenesulfonyl)-8-methoxychromen-2-one and 2,3-dihydro-1,4-benzodioxin-6-amine in toluene (20 mL/g).
  • Add titanium(IV) isopropoxide and a catalytic amount of ammonium acetate.
  • Heat the mixture to reflux for 12-24 hours with continuous removal of water.
  • Cool the reaction mixture to room temperature and quench with water (10 mL/g).
  • Filter through a pad of Celite, washing with ethyl acetate.
  • Separate the layers, extract the aqueous phase with ethyl acetate (2 × 10 mL/g).
  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify by column chromatography using hexane/ethyl acetate gradient to obtain the target compound this compound.

Method 2: Convergent Approach via Michael Addition

This alternative method employs a convergent strategy through Michael addition of a β-sulfonyl styrene derivative to a preformed benzodioxin-containing intermediate.

Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine Intermediate

Reagents and conditions:

  • 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv)
  • β-chloroacrylate ester (1.1 equiv)
  • Triethylamine (1.5 equiv)
  • Dichloromethane as solvent
  • Temperature: 0°C to room temperature
  • Time: 4-6 hours

Procedure:

  • In a round-bottomed flask, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (10 mL/g) and cool to 0°C.
  • Add triethylamine dropwise and stir for 15 minutes.
  • Add β-chloroacrylate ester dropwise over 30 minutes while maintaining the temperature at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Quench with saturated ammonium chloride solution (10 mL/g).
  • Separate the layers, extract the aqueous phase with dichloromethane (2 × 10 mL/g).
  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify by column chromatography to obtain the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-β-aminoacrylate intermediate.
Synthesis of β-benzenesulfonylstyrene Derivative

Reagents and conditions:

  • 3-hydroxy-4-methoxybenzaldehyde (1.0 equiv)
  • Benzenesulfinic acid sodium salt (1.2 equiv)
  • Acetic acid (catalytic)
  • Methanol/water (4:1) as solvent
  • Temperature: 60-70°C
  • Time: 8-10 hours

Procedure:

  • In a round-bottomed flask, dissolve 3-hydroxy-4-methoxybenzaldehyde in a mixture of methanol and water (4:1, 15 mL/g).
  • Add benzenesulfinic acid sodium salt and a catalytic amount of acetic acid.
  • Heat the mixture to 60-70°C and stir for 8-10 hours.
  • Cool the reaction mixture to room temperature and add water (20 mL/g) to precipitate the product.
  • Collect the precipitate by filtration, wash with cold water, and recrystallize from methanol to obtain the β-benzenesulfonylstyrene derivative.
Final Coupling and Cyclization

Reagents and conditions:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-β-aminoacrylate (1.0 equiv)
  • β-benzenesulfonylstyrene derivative (1.1 equiv)
  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv)
  • Carbon tetrachloride as solvent
  • Temperature: 77°C (reflux)
  • Time: 20 hours

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine N-(2,3-dihydro-1,4-benzodioxin-6-yl)-β-aminoacrylate and β-benzenesulfonylstyrene derivative in carbon tetrachloride (15 mL/g).
  • Add DABCO catalyst and heat the mixture to reflux for 20 hours.
  • Cool the reaction mixture to room temperature and filter to remove any precipitated solids.
  • Concentrate the filtrate under reduced pressure.
  • Purify by column chromatography using a gradient of hexane/ethyl acetate to obtain the cyclized product.
  • Perform final dehydration/imine formation with p-toluenesulfonic acid (catalytic) in toluene using a Dean-Stark apparatus to obtain the target compound this compound.

Analysis and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration J-value (Hz)
Aromatic -H (benzenesulfonyl) 7.80-7.95 multiplet 2H -
Aromatic -H (benzenesulfonyl) 7.50-7.65 multiplet 3H -
H-5 (chromen) 7.20-7.30 doublet 1H J = 8.5
H-6 (chromen) 6.95-7.05 doublet of doublets 1H J = 8.5, 2.5
H-7 (chromen) 6.85-6.95 doublet 1H J = 2.5
C=CH (chromen) 6.50-6.60 singlet 1H -
Aromatic -H (benzodioxin) 6.65-6.80 multiplet 3H -
-OCH2CH2O- 4.20-4.30 multiplet 4H -
-OCH3 3.85-3.95 singlet 3H -

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=N 159-162
Aromatic C-OCH3 155-158
Aromatic C (benzodioxin) 143-146
Aromatic C (chromen) 135-140
Aromatic C (benzenesulfonyl) 130-134
Aromatic CH (benzenesulfonyl) 127-130
Aromatic CH (benzodioxin) 115-120
Aromatic CH (chromen) 110-115
C=CH (chromen) 105-110
-OCH2CH2O- 64-66
-OCH3 55-57
Infrared Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

Functional Group Wavenumber (cm-1) Assignment
C=N stretching 1630-1650 Imine bond
C=C stretching 1580-1620 Aromatic rings
S=O stretching 1320-1350 Sulfonyl group (asymmetric)
S=O stretching 1140-1160 Sulfonyl group (symmetric)
C-O-C stretching 1250-1270 Ether linkage (benzodioxin)
C-O-C stretching 1040-1080 Ether linkage (methoxy)
C-H stretching 2850-2950 Aliphatic C-H
C-H stretching 3000-3100 Aromatic C-H

Physical Properties

Table 4: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C24H19NO6S
Molecular Weight 449.48 g/mol
Physical State Yellow to off-white crystalline solid
Melting Point 185-190°C (predicted)
Solubility Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Poorly soluble in water
Log P 3.8-4.2 (predicted)
pKa 8.5-9.0 (predicted for the benzodioxin NH)

Optimization and Scale-up Considerations

Critical Parameters for Method 1

For the sequential functionalization approach (Method 1), several critical parameters must be controlled:

  • Temperature Control : The sulfonylation step requires precise temperature control at -78°C to ensure regioselectivity. At industrial scale, efficient cooling systems and gradual addition of reagents are necessary.

  • Water Removal : The imine formation step requires efficient water removal using a Dean-Stark apparatus. Complete water removal is critical for driving the equilibrium toward product formation.

  • Titanium Complex Handling : The titanium(IV) isopropoxide is moisture-sensitive and requires handling under inert atmosphere. At scale, this presents challenges that might necessitate alternative catalysts.

Critical Parameters for Method 2

For the convergent Michael addition approach (Method 2), these factors require attention:

  • DABCO Catalyst Loading : The optimal catalyst loading (20 mol%) was determined through extensive experimentation. Lower loadings result in incomplete conversion, while higher loadings lead to side reactions.

  • Solvent Selection : Carbon tetrachloride provides optimal yields but has environmental concerns. Alternative solvents such as dimethoxyethane (DME), acetonitrile, or dichloroethane may be considered for scale-up, though yields may decrease (48%, 15%, and 53% respectively).

  • Reaction Time : The extended reaction time (20 hours) is necessary for complete conversion and stereochemical control. Attempts to shorten this period resulted in diminished yields and stereoselectivity.

Proposed Improvements for Industrial Scale Production

For industrial-scale preparation, several modifications are recommended:

  • Solvent Replacement : Replace carbon tetrachloride with more environmentally acceptable solvents like dichloroethane, with adjusted reaction parameters to maintain yields.

  • Continuous Flow Processing : Implement continuous flow technology for the imine formation step to improve efficiency of water removal and reduce reaction times.

  • Catalyst Immobilization : Develop immobilized DABCO catalysts that can be recovered and reused, reducing catalyst costs in large-scale production.

  • One-Pot Procedures : Develop one-pot procedures where possible to minimize isolation of intermediates and reduce waste generation.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine?

The synthesis typically involves a multi-step approach:

Core Intermediate Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .

Imine Formation : Introduce the chromen-2-imine moiety via condensation reactions under reflux conditions in polar aprotic solvents (e.g., DMF) with lithium hydride as a catalyst .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the product. Structural confirmation is achieved via ¹H NMR (aromatic protons at δ 6.8–7.8 ppm), IR (S=O stretching at ~1350 cm⁻¹), and EIMS (molecular ion peak matching theoretical mass) .

Q. How is the structural integrity of this compound validated in academic research?

Validation relies on a combination of spectral and analytical techniques:

  • ¹H NMR : Identifies aromatic protons, methoxy groups (δ ~3.8 ppm), and dihydrobenzodioxin ring protons (δ 4.2–4.5 ppm) .
  • IR Spectroscopy : Confirms sulfonyl (S=O at ~1150–1350 cm⁻¹) and imine (C=N at ~1600–1650 cm⁻¹) functional groups .
  • Elemental Analysis (CHN) : Validates empirical formula with ≤0.3% deviation from theoretical values .

Q. What are the primary biological assays used to evaluate this compound’s activity?

  • Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar well diffusion, with zone-of-inhibition measurements .
  • Enzyme Inhibition : Lipoxygenase (LOX) or α-glucosidase inhibition assays, using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for LOX) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between structurally similar derivatives?

Contradictions often arise from substituent effects. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituents (e.g., electron-withdrawing vs. donating groups) to correlate activity trends .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with enzyme active sites (e.g., LOX or α-glucosidase) .
  • Dose-Response Curves : Calculate IC₅₀ values under standardized conditions to normalize potency comparisons .

Q. What experimental strategies optimize reaction yields during sulfonamide intermediate synthesis?

Key factors include:

  • pH Control : Maintain pH 9–10 to deprotonate the amine for efficient nucleophilic attack on benzenesulfonyl chloride .
  • Catalyst Selection : Lithium hydride (LiH) enhances reactivity in DMF by activating the amine .
  • Temperature Modulation : Room-temperature stirring (3–4 hours) minimizes side reactions compared to reflux .

Q. How can computational methods enhance the study of this compound’s therapeutic potential?

  • In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with LOX) to assess binding stability over time .
  • Quantum Mechanical Calculations : Analyze electron density maps (DFT methods) to identify reactive sites for derivatization .

Q. What are the challenges in interpreting spectral data for imine-containing derivatives?

  • Tautomerism : The imine group (C=N) may exhibit keto-enol tautomerism, complicating NMR interpretation. Use deuterated DMSO to stabilize the predominant tautomer .
  • Overlapping Peaks : Aromatic protons in the benzodioxin and chromen rings may overlap. Employ 2D NMR (COSY, HSQC) for resolution .

Q. How do researchers validate enzyme inhibition mechanisms for this compound?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Fluorescence Quenching : Monitor tryptophan residues in the enzyme to assess conformational changes upon ligand binding .

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